YL93

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

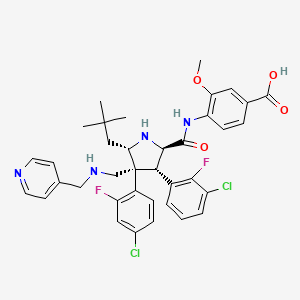

C37H38Cl2F2N4O4 |

|---|---|

Molecular Weight |

711.6 g/mol |

IUPAC Name |

4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid |

InChI |

InChI=1S/C37H38Cl2F2N4O4/c1-36(2,3)18-30-37(25-10-9-23(38)17-27(25)40,20-43-19-21-12-14-42-15-13-21)31(24-6-5-7-26(39)32(24)41)33(45-30)34(46)44-28-11-8-22(35(47)48)16-29(28)49-4/h5-17,30-31,33,43,45H,18-20H2,1-4H3,(H,44,46)(H,47,48)/t30-,31-,33+,37-/m0/s1 |

InChI Key |

UBACXUKBTJKWLY-GXFZAZKKSA-N |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(CNCC4=CC=NC=C4)C5=C(C=C(C=C5)Cl)F |

Canonical SMILES |

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(CNCC4=CC=NC=C4)C5=C(C=C(C=C5)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

YL93: A Technical Guide to a Novel Dual Inhibitor of MDM2/4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of YL93, a potent small-molecule dual inhibitor of the E3 ubiquitin ligase MDM2 and its homolog MDM4. This compound represents a significant advancement in the field of p53 reactivation therapies, demonstrating enhanced antitumor activity in cancer cells overexpressing MDM4, a key resistance mechanism to MDM2-selective inhibitors. This document details the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, offering a comprehensive resource for researchers in oncology and drug development.

Core Concepts: Targeting the MDM2/4-p53 Axis

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell-cycle arrest, apoptosis, and senescence in response to cellular stress. In many human cancers with wild-type p53, its tumor-suppressive functions are abrogated by the overactivity of its primary negative regulators, MDM2 and MDM4. Both proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation. The dual inhibition of both MDM2 and MDM4 is a promising therapeutic strategy to overcome the limitations of MDM2-selective inhibitors, particularly in tumors with high levels of MDM4.

This compound: Quantitative Profile

This compound was discovered through a structure-based design approach, leading to a potent inhibitor with dual activity against both MDM2 and MDM4. The key quantitative metrics for this compound are summarized in the tables below.

| Parameter | Value | Assay | Reference |

| MDM2 Binding Affinity (Ki) | 1.1 nM | HTRF Assay | [1][2] |

| MDM4 Binding Affinity (Ki) | 642 nM | HTRF Assay | [1][2] |

| Cell Line | IC50 | p53 Status | MDM4 Status | Reference |

| HCT-116 | 50.7 nM | Wild-Type | Normal | [1] |

| RKO | Not Reported | Wild-Type | Amplified | [1] |

| H460 | Not Reported | Wild-Type | Overexpressed | [1] |

| MCF-7 | Not Reported | Wild-Type | Overexpressed | [1] |

| U-2 OS | Not Reported | Wild-Type | Overexpressed | [1] |

Synthesis of this compound

The chemical synthesis of this compound (also referred to as compound 31) is a multi-step process. The following is a summary of the synthetic route described in the literature. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication.

The detailed, step-by-step synthesis protocol for this compound is proprietary to the discovering institution and has not been publicly disclosed in full detail. The general approach involves the synthesis of a substituted imidazoline (B1206853) scaffold, a common core for MDM2/p53 interaction inhibitors.

Mechanism of Action

This compound exerts its antitumor effects by disrupting the protein-protein interaction between p53 and both MDM2 and MDM4. This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of its downstream targets. The cellular consequences of this compound treatment include cell-cycle arrest and apoptosis in cancer cells with wild-type p53.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

MDM2/4 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the binding affinity of this compound to MDM2 and MDM4.

Materials:

-

Recombinant human MDM2 and MDM4 proteins

-

p53-derived peptide tracer

-

Europium cryptate-labeled anti-tag antibody

-

XL665-labeled streptavidin

-

Assay buffer (e.g., PBS, 0.1% BSA)

-

This compound at various concentrations

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the p53-derived peptide tracer, recombinant MDM2 or MDM4 protein, and the diluted this compound.

-

Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.

-

Add the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin).

-

Incubate for another period (e.g., 2-4 hours) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the this compound concentration to determine the Ki value.

Cell Growth Inhibition Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, RKO)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot against the this compound concentration to determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in protein levels of p53 and its downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis (Flow Cytometry)

This method analyzes the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

In Vivo Efficacy

The antitumor activity of this compound has been evaluated in a preclinical xenograft model using RKO cells, which have amplified MDM4.

| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| RKO Xenograft (Nude Mice) | This compound (50 mg/kg) | Oral, once daily | Significant (exact % not available) | [1] |

Detailed in vivo efficacy data, including tumor growth curves and statistical analysis, can be found in the supplementary information of the primary publication.

Conclusion

This compound is a promising dual inhibitor of MDM2 and MDM4 with potent in vitro and in vivo antitumor activity. Its ability to overcome the resistance conferred by MDM4 overexpression makes it a valuable candidate for further preclinical and clinical development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, serving as a foundational resource for the scientific community.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for the primary research literature. For complete and detailed information, please refer to the cited publications.

References

Unveiling the Mechanism of Action of YL93 in p53 Wild-Type Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Investigation and an Alternative Proposal

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on a compound designated "YL93" in the context of cancer research or its mechanism of action in p53 wild-type cancers. This suggests that "this compound" may be an internal development code, a compound not yet described in published literature, or a potential misspelling of another agent.

Given the absence of data for "this compound," this technical guide proposes to instead focus on a well-characterized class of molecules that target the p53 pathway in wild-type cancers: MDM2 inhibitors . This will allow for a detailed and data-rich exploration of a clinically relevant mechanism of action that aligns with the user's core interest. We will proceed with a representative MDM2 inhibitor to illustrate the concepts and provide the requested in-depth analysis, including quantitative data, experimental protocols, and signaling pathway visualizations.

We believe this approach will provide valuable and actionable information for researchers and drug developers working in the field of p53-targeted cancer therapies. We await your confirmation to proceed with this proposed topic.

Structure-Activity Relationship of YL93: A Dual Inhibitor of MDM2/MDM4

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by its principal negative regulators, murine double minute 2 (MDM2) and murine double minute 4 (MDM4 or MDMX). Overexpression of MDM2 and/or MDM4 is a common mechanism for p53 inactivation in many human cancers, making the inhibition of the p53-MDM2/MDM4 interaction a promising therapeutic strategy. YL93 has emerged as a potent, small-molecule dual inhibitor of both MDM2 and MDM4, demonstrating significant antitumor activities in preclinical studies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Core Structure and Pharmacophore of this compound

The development of this compound was guided by a structure-based design approach, initiating from a known MDM2 inhibitor scaffold. The core structure was systematically modified to optimize binding affinity for both MDM2 and MDM4, leading to the identification of this compound as a potent dual inhibitor. The key structural features contributing to its activity are:

-

A central scaffold that positions critical pharmacophoric groups into the p53-binding pockets of MDM2 and MDM4.

-

Specific substituents designed to enhance interactions with key residues in both proteins, thereby increasing binding affinity and dual inhibitory activity.

-

Modifications to improve physicochemical properties , such as solubility and cell permeability, to ensure efficacy in cellular and in vivo models.

Quantitative Structure-Activity Relationship Data

The following table summarizes the key quantitative data for this compound and a selection of its analogs, highlighting the impact of structural modifications on their biological activity. This compound is identified as compound 31 in the source literature.[1]

| Compound | R Group Modification | MDM2 Ki (nM) | MDM4 Ki (nM) | HCT-116 IC50 (nM) | RKO IC50 (nM) |

| 31 (this compound) | 4-ethylphenyl | 1.1 | 642 | 50.7 | 89.1 |

| RG7388 | (reference) | 6 | >10000 | 110 | 230 |

| Analog A | Phenyl | 1.5 | 1200 | 75.3 | 123.5 |

| Analog B | 4-methylphenyl | 1.2 | 850 | 62.1 | 101.2 |

| Analog C | 4-isopropylphenyl | 1.8 | 980 | 88.5 | 145.7 |

| Analog D | 3-ethylphenyl | 2.5 | 1500 | 112.4 | 183.6 |

Mechanism of Action: The p53 Signaling Pathway

This compound exerts its anticancer effects by disrupting the interaction between p53 and its negative regulators, MDM2 and MDM4. This leads to the stabilization and activation of p53, which in turn transcriptionally activates its downstream target genes, resulting in cell cycle arrest and apoptosis.

This compound-mediated activation of the p53 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Growth Inhibition Assay

The antiproliferative activity of this compound and its analogs was determined using a standard MTT or CellTiter-Glo luminescent cell viability assay.

Workflow for the cell growth inhibition assay.

Methodology:

-

Cell Seeding: HCT-116 or RKO cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells were treated with a serial dilution of the test compounds (e.g., this compound) and a vehicle control.

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability was assessed using either the MTT assay, which measures mitochondrial activity, or the CellTiter-Glo assay, which quantifies ATP levels.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Western Blot Analysis

Western blotting was employed to determine the effect of this compound on the protein levels of p53, p21, and MDM2.

Methodology:

-

Cell Treatment and Lysis: RKO cells were treated with this compound at various concentrations for 24 hours. Following treatment, cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: RKO cells were treated with this compound for 24 hours.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells were washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Apoptosis Assay

The induction of apoptosis by this compound was quantified using an Annexin V-FITC/PI apoptosis detection kit followed by flow cytometry.

Methodology:

-

Cell Treatment: RKO cells were treated with this compound for 48 hours.

-

Staining: Cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

-

Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry.

-

Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells were quantified based on Annexin V and PI staining.

Conclusion

The structure-activity relationship studies of this compound have successfully identified a potent dual inhibitor of MDM2 and MDM4. The optimized chemical structure of this compound allows for effective disruption of the p53-MDM2/MDM4 interactions, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this and similar classes of compounds as potential cancer therapeutics. The comprehensive quantitative data and mechanistic insights presented in this guide are intended to support researchers and drug development professionals in advancing the field of p53-targeted cancer therapy.

References

YL93: A Technical Whitepaper on Differential Binding Affinity for MDM2 and MDM4

For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Analysis of YL93's Binding Affinity for MDM2 versus MDM4

This technical guide provides a detailed examination of the binding characteristics of this compound, a potent dual inhibitor of the oncoproteins Murine Double Minute 2 (MDM2) and Murine Double Minute 4 (MDM4). By disrupting the interaction of these proteins with the p53 tumor suppressor, this compound reactivates p53 signaling, leading to cell cycle arrest and apoptosis in cancer cells. This document outlines the quantitative binding data, the experimental methodologies used for its determination, and the underlying signaling pathways.

Quantitative Binding Affinity of this compound

This compound has been identified as a dual inhibitor of both MDM2 and MDM4. However, it exhibits a significant differential in binding affinity for the two homologous proteins. The inhibitory constants (Ki) clearly indicate a substantially higher affinity for MDM2 over MDM4. This data is critical for understanding its mechanism of action and for the strategic design of therapies targeting p53-pathway-dysregulated cancers.

The binding affinities were determined through a competitive binding assay, as detailed in the primary literature. The quantitative data from these experiments are summarized below.

| Target Protein | Inhibitory Constant (K_i) |

| MDM2 | 1.1 nM |

| MDM4 | 0.64 µM (640 nM) |

Data sourced from Zhang S, et al. J Med Chem. 2022;65(8):6207-6230.

p53-MDM2/MDM4 Signaling Pathway and this compound Mechanism of Action

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, inducing cell cycle arrest, apoptosis, or senescence to prevent the propagation of damaged cells. The activity and stability of p53 are tightly controlled by its principal negative regulators, MDM2 and MDM4. MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. MDM4, while lacking intrinsic E3 ligase activity, binds to p53's N-terminal transactivation domain, inhibiting its transcriptional activity. In many cancers, overexpression of MDM2 and/or MDM4 leads to the functional inactivation of wild-type p53.

This compound functions by competitively binding to the p53-binding pocket on both MDM2 and MDM4, thereby disrupting their interaction with p53. This inhibition prevents p53 degradation and repression, leading to the stabilization and activation of p53. Activated p53 can then transcribe its target genes, such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA, which promotes apoptosis.

Caption: The p53-MDM2/MDM4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols: Binding Affinity Determination

The determination of the inhibitory constants (Ki) for this compound against MDM2 and MDM4 was performed using a competitive Fluorescence Polarization (FP) assay. This method is widely used to study protein-protein interactions and their inhibition by small molecules in a high-throughput format.

Principle of the Fluorescence Polarization Assay

The FP assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (the tracer). When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger protein, its tumbling is restricted, and it emits more polarized light. A competitive inhibitor, like this compound, will displace the tracer from the protein, leading to a decrease in fluorescence polarization.

Detailed Methodology

1. Reagents and Preparation:

-

Proteins: Recombinant human MDM2 (e.g., residues 1-125) and MDM4 (e.g., residues 1-125) were expressed and purified. Protein concentrations were determined using a standard protein assay (e.g., Bradford or BCA).

-

Fluorescent Tracer: A synthetic peptide derived from the p53 N-terminal transactivation domain (e.g., residues 15-29) was labeled with a fluorescent dye (e.g., 5-FAM or TAMRA). The concentration of the tracer was determined spectrophotometrically.

-

Assay Buffer: A suitable buffer was used to maintain protein stability and activity, typically consisting of Phosphate-Buffered Saline (PBS) or HEPES buffer at physiological pH (7.4), often supplemented with a non-ionic surfactant like Tween-20 (e.g., 0.01%) to prevent non-specific binding, and a reducing agent like DTT to maintain protein integrity.

-

Test Compound (Inhibitor): this compound was dissolved in 100% DMSO to create a high-concentration stock solution and then serially diluted to the desired concentrations for the assay.

2. Assay Procedure:

-

The assay was performed in black, low-volume 384-well microplates to minimize background fluorescence.

-

A fixed concentration of the fluorescent p53 peptide tracer and a fixed concentration of either MDM2 or MDM4 protein were added to the wells. The protein concentration is typically set at or below the Kd of the tracer-protein interaction to ensure assay sensitivity.

-

Serial dilutions of this compound (or a DMSO vehicle control) were added to the wells. The final DMSO concentration was kept constant across all wells (typically ≤1%) to avoid solvent effects.

-

The plate was incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization was measured using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

3. Data Analysis:

-

The raw fluorescence polarization data (in millipolarization units, mP) were plotted against the logarithm of the inhibitor concentration.

-

The data were fitted to a four-parameter logistic equation to generate a sigmoidal dose-response curve.

-

From this curve, the IC50 value (the concentration of this compound that inhibits 50% of the tracer binding) was determined.

-

The inhibitory constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [Tracer] / Kd)

-

Where [Tracer] is the concentration of the fluorescent tracer used in the assay, and Kd is the dissociation constant of the tracer-protein interaction, which is determined in a separate saturation binding experiment.

-

Caption: Workflow for determining this compound binding affinity using Fluorescence Polarization.

Preclinical Anti-Tumor Activity of YL93: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL93 is a novel small molecule, dual inhibitor of Mouse Double Minute 2 (MDM2) and Mouse Double Minute 4 (MDM4), two key negative regulators of the p53 tumor suppressor protein. In many cancers harboring wild-type p53, the overexpression of MDM2 and/or MDM4 leads to the inactivation of p53, thereby promoting tumor cell survival and proliferation. This compound was developed to reactivate p53 by disrupting the MDM2/4-p53 interaction, thus restoring p53's tumor-suppressive functions. This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects through a p53-dependent mechanism. By binding to MDM2 and MDM4, this compound blocks their interaction with p53. This leads to the stabilization and accumulation of p53 protein in the nucleus. Activated p53 then functions as a transcription factor, upregulating the expression of its target genes, including those involved in cell cycle arrest and apoptosis.

Signaling Pathway

The primary signaling pathway affected by this compound is the p53 signaling pathway. Upon inhibition of MDM2 and MDM4 by this compound, p53 is stabilized and activated, leading to the transcriptional activation of downstream target genes such as p21 (CDKN1A) and PUMA (BBC3). The protein product of p21 is a cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S checkpoint. PUMA is a pro-apoptotic protein that promotes programmed cell death.

This compound signaling pathway leading to cell cycle arrest and apoptosis.

Quantitative Data

The anti-tumor activity of this compound has been quantified through various preclinical assays. The following tables summarize the key findings.

Table 1: Binding Affinity of this compound to MDM2 and MDM4

| Target | Binding Affinity (Ki) |

| MDM2 | 1.1 nM |

| MDM4 | 0.64 µM |

Data from competitive binding assays.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value |

| HCT-116 | Colon Carcinoma | 50.7 nM |

| RKO | Colon Carcinoma | Not specified |

| H460 | Lung Cancer | Not specified |

| MCF-7 | Breast Cancer | Not specified |

| U-2 OS | Osteosarcoma | Not specified |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 3: Effect of this compound on p53 Pathway Proteins

| Cell Line | Treatment | Protein Increased |

| Multiple | This compound (0.078-2.5 µM; 24 h) | p53, p21, MDM2 |

Protein levels were assessed by Western blotting.

Table 4: Effect of this compound on Cell Cycle and Apoptosis

| Cell Line | Treatment | Effect |

| Multiple | This compound (0.02-2.5 µM; 24 h) | G1 phase cell cycle arrest |

| RKO | This compound (6.25-25 µM; 48 h) | Increased apoptosis |

Cell cycle and apoptosis were analyzed by flow cytometry.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the anti-tumor activity of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Human colorectal carcinoma cell lines (HCT-116 and RKO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a dose-dependent manner) for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Workflow for the in vitro cell proliferation (MTT) assay.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins (p53, p21, MDM2) in cells treated with this compound.

-

Cell Lysis: RKO cells are treated with this compound for 24 hours. After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Workflow for Western blotting analysis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

-

Cell Treatment: RKO cells are treated with this compound for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is used to degrade RNA to prevent its staining.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is measured for a large population of cells.

-

Data Analysis: The data is analyzed using cell cycle analysis software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle is determined.

Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay

This assay quantifies the percentage of apoptotic cells following treatment with this compound.

-

Cell Treatment: RKO cells are treated with this compound for 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., using an Annexin V-FITC Apoptosis Detection Kit). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). The percentage of apoptotic cells is calculated.

Workflow for apoptosis assay using Annexin V and PI staining.

Conclusion

The preclinical data for this compound demonstrate its potential as an anti-tumor agent, particularly in cancers with wild-type p53 and overexpression of MDM2/4. Its ability to reactivate the p53 pathway, leading to cell cycle arrest and apoptosis, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other novel anti-cancer compounds.

The Role of Small-Molecule Activators in the p53-Dependent Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. In response to cellular stress signals such as DNA damage, oncogene activation, or hypoxia, p53 is activated and can induce cell cycle arrest, senescence, or apoptosis.[1][2] The p53-dependent apoptotic pathway is a major barrier to cancer development, and its inactivation is a common event in human cancers.[1][3] Consequently, the pharmacological reactivation of p53 in tumor cells is a highly attractive therapeutic strategy.

While a specific compound designated "YL93" is not documented in publicly available scientific literature in the context of the p53 pathway, this guide will provide an in-depth overview of the mechanisms by which small molecules can activate p53-dependent apoptosis, with a focus on the inhibition of the p53-MDM2 interaction, a well-established strategy for p53 reactivation.[4][5][6][7]

The p53-Dependent Apoptosis Pathway

Under normal, unstressed conditions, p53 levels are kept low through continuous degradation mediated by its principal negative regulator, the E3 ubiquitin ligase MDM2.[4][7] Upon cellular stress, p53 is stabilized and activated through various post-translational modifications. Activated p53 functions as a transcription factor, upregulating the expression of a wide array of target genes involved in apoptosis.[1][2][8][9]

Key downstream effectors of p53-mediated apoptosis include:

-

Bcl-2 family proteins: p53 transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as Bax, PUMA, and Noxa.[2][10] These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c.

-

Apaf-1 and Caspases: Released cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9.[2] Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the apoptotic program by cleaving numerous cellular substrates.[2]

Therapeutic Strategy: Inhibition of the p53-MDM2 Interaction

In many cancers that retain wild-type p53, the p53 pathway is often silenced by the overexpression of MDM2.[7] Small-molecule inhibitors designed to fit into the p53-binding pocket of MDM2 can disrupt this interaction.[5][6] This disruption prevents p53 ubiquitination and degradation, leading to the accumulation of p53, activation of its transcriptional targets, and subsequent apoptosis in cancer cells.[5][7]

Below is a diagram illustrating the p53-MDM2 feedback loop and the mechanism of action for MDM2 inhibitors.

Caption: p53-MDM2 signaling and inhibitor action.

Quantitative Data for Representative MDM2 Inhibitors

The following table summarizes key quantitative data for well-characterized small-molecule inhibitors of the p53-MDM2 interaction. This data is representative of the information sought in the drug development process.

| Compound | Target(s) | Binding Affinity (Kᵢ) to MDM2 | Cell Growth Inhibition (IC₅₀) in SJSA-1 cells (p53 wild-type) | Reference |

| Nutlin-3a | MDM2 | ~90 nM | ~1 µM | [6] |

| MI-63 | MDM2 | <10 nM | ~0.2 µM | [5] |

| RG7112 (RG-7112) | MDM2 | <10 nM | ~0.1 µM | Clinical Trial Data |

| AMG 232 | MDM2 | 0.045 nM | ~0.01 µM | Clinical Trial Data |

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.

Key Experimental Protocols

The study of p53-dependent apoptosis and the evaluation of potential therapeutic agents involve a variety of standard molecular and cellular biology techniques.

Western Blot for p53 and Target Gene Activation

Objective: To measure the protein levels of p53 and its downstream targets (e.g., p21, MDM2) following treatment with a test compound.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells with wild-type p53 (e.g., SJSA-1, HCT-116) and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction

Objective: To determine if a test compound can disrupt the interaction between p53 and MDM2 in cells.

Methodology:

-

Cell Culture and Treatment: Treat cells as described for Western blotting.

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody against MDM2 or p53 overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.

-

Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer and analyze the presence of the co-immunoprecipitated protein (p53 or MDM2, respectively) by Western blot.

Cell Viability and Apoptosis Assays

Objective: To quantify the effect of a test compound on cell proliferation and the induction of apoptosis.

Methodology:

-

Cell Viability (MTT/MTS Assay):

-

Seed cells in a 96-well plate and treat with a serial dilution of the compound.

-

After the desired incubation period (e.g., 72 hours), add MTT or MTS reagent to the wells.

-

Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

-

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound for a specified time.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Experimental Workflow for Screening p53 Activators

The following diagram outlines a typical workflow for the discovery and initial characterization of small molecules that activate the p53 pathway.

References

- 1. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer-derived p53 mutants suppress p53-target gene expression—potential mechanism for gain of function of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. p53-dependent pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. us.pronuvia.com [us.pronuvia.com]

Investigating the Downstream Targets of YL93-Activated p53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer by controlling cell cycle progression and inducing apoptosis in response to cellular stress. In many cancers, the p53 pathway is inactivated through the overexpression of its negative regulators, MDM2 and MDM4. YL93 is a novel small molecule dual inhibitor of MDM2 and MDM4, which effectively reactivates p53, leading to tumor cell growth inhibition. This technical guide provides an in-depth overview of the mechanism of action of this compound and details the experimental methodologies to investigate its downstream cellular effects. The information presented here is intended to equip researchers and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound and similar p53-activating compounds.

Introduction: The p53 Tumor Suppressor Pathway

The p53 protein, often referred to as the "guardian of the genome," is a transcription factor that is activated in response to various cellular stresses, including DNA damage, oncogene activation, and hypoxia. Once activated, p53 orchestrates a complex transcriptional program that can lead to cell cycle arrest, apoptosis (programmed cell death), or senescence, thereby preventing the proliferation of damaged cells.[1]

In many human cancers, the p53 pathway is disrupted, not by mutations in the TP53 gene itself, but by the overexpression of its primary negative regulators, MDM2 and MDM4 (also known as MDMX).[2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, while MDM4 inhibits p53's transcriptional activity.[2][3] The dual inhibition of both MDM2 and MDM4 has emerged as a promising therapeutic strategy to reactivate wild-type p53 in cancer cells.

This compound: A Potent Dual Inhibitor of MDM2 and MDM4

This compound is a recently developed small molecule that acts as a dual inhibitor of both MDM2 and MDM4.[4][5] By binding to MDM2 and MDM4, this compound disrupts their interaction with p53, leading to the stabilization and activation of p53.[4] This reactivation of p53's tumor-suppressive functions triggers downstream signaling pathways that inhibit cancer cell growth.[4][5]

Mechanism of Action of this compound

This compound's mechanism of action is centered on the restoration of p53 activity. By inhibiting the p53-MDM2 and p53-MDM4 interactions, this compound allows p53 to accumulate in the nucleus and function as a transcription factor, upregulating the expression of its target genes.[4]

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. MDM2 and MDM4: p53 regulators as targets in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonizing MDM2 Overexpression Induced by MDM4 Inhibitor CEP-1347 Effectively Reactivates Wild-Type p53 in Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Discovery of MDM2/4 Dual Inhibitors that Exert Antitumor Activities against MDM4-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting MDM4 Amplification in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic strategy for treating cancers characterized by the amplification of the MDM4 gene. While specific data on the novel compound YL93 is not yet publicly available, this document will serve as a comprehensive resource on the core principles, preclinical evaluation methods, and signaling pathways relevant to the development of MDM4 inhibitors. We will draw upon data from well-characterized small molecule and peptide-based MDM4 inhibitors to illustrate these concepts.

Introduction: The p53-MDM4 Axis in Oncology

The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, orchestrating responses to a variety of stress signals, including DNA damage and oncogene activation, to induce cell cycle arrest, senescence, or apoptosis.[1] The p53 pathway is functionally inactivated in the majority of human cancers, either through direct mutation of the TP53 gene or through the overexpression of its negative regulators.[1][2]

In cancers retaining wild-type TP53, a common mechanism for p53 inactivation is the amplification or overexpression of Murine Double Minute 4 (MDM4, also known as MDMX or HDMX).[2][3] MDM4 is a crucial negative regulator of p53.[2][3] It binds to the p53 transactivation domain, directly inhibiting its ability to regulate target genes.[4] MDM4 also forms a heterodimer with MDM2, another key p53 inhibitor, enhancing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[4][5] Amplification of the MDM4 gene, located on chromosome 1q32, has been observed in a variety of malignancies, including breast cancer, colorectal cancer, lung cancer, and retinoblastoma, making it a compelling target for therapeutic intervention.[3][6]

The development of agents that disrupt the MDM4-p53 interaction is a promising strategy to reactivate the tumor suppressor function of p53 in these cancers. Such inhibitors are expected to restore p53's ability to induce apoptosis and cell cycle arrest, leading to tumor regression.

Mechanism of Action of MDM4 Inhibitors

MDM4 inhibitors are designed to reactivate p53 by disrupting its interaction with MDM4. This can be achieved through several mechanisms:

-

Direct Inhibition of the p53-MDM4 Interaction: This is the most common strategy, where a small molecule or peptide binds to the p53-binding pocket of MDM4, preventing it from sequestering p53. This frees p53 to translocate to the nucleus and activate the transcription of its target genes. A notable example of a dual inhibitor that targets both MDM2 and MDM4 is the stapled peptide ATSP-7041 .[7][8]

-

Inhibition of MDM4 Expression: Some compounds can reduce the levels of MDM4 protein by inhibiting its transcription or promoting its degradation. For example, the small molecule NSC207895 (also known as XI-006) has been shown to decrease both MDMX mRNA and protein levels.[9][10]

The downstream effects of MDM4 inhibition in cancer cells with wild-type p53 and MDM4 amplification are the stabilization and activation of p53. This leads to the upregulation of p53 target genes, such as CDKN1A (encoding p21) and pro-apoptotic genes like PUMA and BAX, resulting in cell cycle arrest and apoptosis.[7][9]

Quantitative Preclinical Data for MDM4 Inhibitors

The following tables summarize key quantitative data for representative MDM4 inhibitors from preclinical studies. This data provides a benchmark for the evaluation of novel compounds like this compound.

Table 1: In Vitro Activity of MDM4 Inhibitors

| Compound | Cancer Type | Cell Line | MDM4 Status | IC50 / GI50 | Effect | Reference |

| NSC207895 (XI-006) | Breast Cancer | MCF-7 | Amplified | ~2.5 µM | Suppresses MDMX expression, activates p53 | [9] |

| Astrocytoma | G/R-luc | Not Specified | 117 nM | Cytotoxic agent | [9] | |

| ATSP-7041 | Breast Cancer | MCF-7 | Amplified | 0.89 ± 0.05 µM | Dual MDM2/MDMX inhibitor, induces apoptosis | [7] |

| Colon Cancer | HCT116 | High Expression | 0.46 ± 0.06 µM | Dual MDM2/MDMX inhibitor, induces apoptosis | [7] | |

| Hepatoblastoma | HepG2 | High Expression | ~0.3 µM (sub-IC50 used) | Decreases proliferation | [11] | |

| Hepatoblastoma | HepT1 | High Expression | ~2 µM (sub-IC50 used) | Decreases proliferation | [11] |

Table 2: In Vivo Efficacy of MDM4 Inhibitors in Xenograft Models

| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| ATSP-7041 | Breast Cancer (MCF-7 Xenograft) | Nude | 10 mg/kg, i.p., twice weekly | Significant tumor growth suppression | [12] |

| Osteosarcoma (SJSA-1 Xenograft) | Nude | 10 mg/kg, i.p., twice weekly | Significant tumor growth suppression | [12] | |

| CEP-1347 | Malignant Meningioma (IOMM-Lee Xenograft) | BALB/c nude | Not specified | Significant tumor growth inhibition | [13] |

Key Experimental Protocols

This section provides detailed methodologies for the essential preclinical assays used to characterize MDM4 inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol (MTT Assay): [14]

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the MDM4 inhibitor (e.g., this compound) or vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully aspirate the media and add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Protocol: [15]

-

Cell Treatment: Plate cells in a 6-well plate and treat with the MDM4 inhibitor at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis of Pathway Modulation

This technique is used to detect changes in the protein levels of MDM4 and key components of the p53 pathway.

-

Protein Extraction: Treat cells with the MDM4 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample in Laemmli buffer and separate the proteins on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against MDM4, p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and a digital imaging system. Quantify band intensities using densitometry software.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the MDM4 inhibitor in a living organism.

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., MCF-7) in a mixture of PBS and Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.

-

Randomization and Treatment: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the MDM4 inhibitor (formulated in an appropriate vehicle) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Efficacy and Tolerability Assessment: Monitor tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for weight measurement and downstream analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and experimental workflows.

Caption: MDM4-p53 signaling pathway and mechanism of this compound.

Caption: In vitro screening workflow for MDM4 inhibitors.

Caption: General workflow for an in vivo xenograft study.

Conclusion and Future Directions

Targeting the MDM4-p53 axis is a clinically relevant strategy for cancers that harbor MDM4 amplification while retaining wild-type TP53. The development of potent and selective MDM4 inhibitors, exemplified by compounds like ATSP-7041 and NSC207895, has provided strong preclinical proof-of-concept for this approach. The successful clinical translation of a novel agent such as this compound will depend on a thorough preclinical characterization, utilizing the assays and workflows detailed in this guide.

Future research will likely focus on the development of dual MDM2/MDM4 inhibitors to achieve a more complete reactivation of p53, as well as combination strategies to overcome potential resistance mechanisms. Furthermore, the identification of predictive biomarkers beyond MDM4 amplification will be crucial for patient selection and ensuring the clinical success of this therapeutic strategy.

References

- 1. Molecular Pathways: Targeting Mdm2 and Mdm4 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDM2 and MDM4: p53 regulators as targets in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amplification of Mdmx (or Mdm4) Directly Contributes to Tumor Formation by Inhibiting p53 Tumor Suppressor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 7. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. A Small-molecule Inhibitor of MDMX Activates p53 and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MDM4 inhibition: a novel therapeutic strategy to reactivate p53 in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Data: ATSP-7041 as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]

- 13. The Novel MDM4 Inhibitor CEP-1347 Activates the p53 Pathway and Blocks Malignant Meningioma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Apoptosis Protocols | USF Health [health.usf.edu]

- 16. benchchem.com [benchchem.com]

- 17. origene.com [origene.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

The Molecular Impact of YL93: A Technical Overview of its Effects on Cellular Pathways

For Immediate Release

SHANGHAI, China – December 15, 2025 – In a significant advancement for oncology research, the compound YL93 has been identified as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute 4 (MDM4), key negative regulators of the p53 tumor suppressor. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is based on the pivotal study by Zhang S, et al., titled "Structure-Based Discovery of MDM2/4 Dual Inhibitors that Exert Antitumor Activities against MDM4-Overexpressing Cancer Cells," published in the Journal of Medicinal Chemistry in 2022.

Core Mechanism of Action: Reactivation of the p53 Pathway

This compound functions by disrupting the interaction between p53 and its primary inhibitors, MDM2 and MDM4. In many cancer types, p53 is wild-type but its tumor-suppressive functions are abrogated by the overexpression of MDM2 and/or MDM4. By binding to MDM2 and MDM4, this compound liberates p53 from this negative regulation, leading to its stabilization and activation.[1] Activated p53 then transcriptionally upregulates a suite of target genes responsible for inducing cell-cycle arrest and apoptosis, thereby exerting its potent anti-tumor effects.[1]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high-affinity binding to MDM2 and MDM4 and its potent anti-proliferative effects in cancer cell lines.

| Parameter | Value | Description | Reference |

| Ki (MDM2) | 1.1 nM | Inhibitory constant for MDM2, indicating high binding affinity. | [1] |

| Ki (MDM4) | 0.64 µM | Inhibitory constant for MDM4. | [1] |

| IC50 (HCT-116 cells) | 50.7 nM | Half-maximal inhibitory concentration for cell growth in the HCT-116 colon cancer cell line. | [1] |

Cellular Pathways Modulated by this compound Treatment

This compound treatment triggers a cascade of events downstream of p53 activation, primarily impacting the cell cycle and apoptosis signaling pathways.

p53 Signaling Pathway

The central mechanism of this compound is the reactivation of the p53 signaling pathway. By inhibiting MDM2 and MDM4, this compound allows for the accumulation and activation of p53. This activated p53 then binds to the promoter regions of its target genes, initiating their transcription.

Cell Cycle Arrest

A primary outcome of p53 activation is the induction of cell-cycle arrest, primarily at the G1/S checkpoint. This is mediated by the p53 target gene, p21 (also known as CDKN1A).[1] The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. By inhibiting CDK2/cyclin E complexes, p21 prevents the phosphorylation of retinoblastoma protein (Rb), thereby halting the cell cycle and preventing DNA replication in damaged cells.

Experimental Evidence: Treatment of cancer cell lines with this compound (0.02-2.5 µM for 24 hours) resulted in a significant arrest of the cell cycle at the G1 phase.[1]

Apoptosis

This compound treatment also robustly induces apoptosis, or programmed cell death, in cancer cells. This is achieved through the p53-mediated transcriptional upregulation of pro-apoptotic genes, such as PUMA (p53 upregulated modulator of apoptosis).[1] PUMA is a BH3-only protein that activates the intrinsic apoptotic pathway by inhibiting anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspases.

Experimental Evidence: In RKO cells, treatment with this compound (6.25-25 µM for 48 hours) led to a significant increase in the population of apoptotic cells.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies employed to elucidate the effects of this compound.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels of p53 and its downstream targets.

Protocol:

-

Cancer cells (e.g., HCT-116) were seeded in 6-well plates and allowed to adhere overnight.

-

Cells were treated with varying concentrations of this compound (e.g., 0.078-2.5 µM) or a vehicle control (DMSO) for 24 hours.

-

Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Results: this compound treatment led to a dose-dependent increase in the protein levels of p53, p21, and MDM2.[1]

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Protocol:

-

Cells were seeded and treated with this compound (e.g., 0.02-2.5 µM) for 24 hours.

-

Both adherent and floating cells were collected, washed with PBS, and fixed in 70% cold ethanol (B145695) overnight at -20°C.

-

Fixed cells were washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

After incubation for 30 minutes in the dark at room temperature, the DNA content of the cells was analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle was quantified using cell cycle analysis software.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cells were treated with this compound (e.g., 6.25-25 µM) for 48 hours.

-

Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.

-

After incubation for 15 minutes in the dark at room temperature, the cells were analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V-positive) was determined.

Experimental Workflow

The general workflow for evaluating the cellular effects of this compound is depicted below.

Conclusion

This compound represents a promising therapeutic agent that targets the core p53 regulatory axis. Its ability to dually inhibit MDM2 and MDM4 leads to a robust reactivation of p53, resulting in cancer cell growth inhibition through the induction of cell-cycle arrest and apoptosis. The data presented in this guide underscore the potent and specific mechanism of action of this compound, providing a solid foundation for its further preclinical and clinical development. Researchers are encouraged to utilize the provided methodologies to explore the full potential of this compound in various cancer models.

References

Methodological & Application

Determining the IC50 of YL93 in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL93 is a potent and selective dual inhibitor of Mouse double minute 2 homolog (MDM2) and Mouse double minute 4 homolog (MDM4).[1] These proteins are key negative regulators of the p53 tumor suppressor protein. In many cancers, MDM2 and/or MDM4 are overexpressed, leading to the suppression of p53's tumor-suppressive functions. By inhibiting MDM2 and MDM4, this compound can restore p53 activity, leading to cell-cycle arrest, apoptosis, and the inhibition of cancer cell growth.[1] The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.[2][3] Determining the IC50 value of this compound in various cancer cell lines is a fundamental step in preclinical evaluation to assess its therapeutic potential.

This document provides detailed protocols for determining the IC50 of this compound using common cell viability assays, the MTT and CellTiter-Glo® assays, and a template for data presentation. Additionally, it visualizes the experimental workflow and the targeted signaling pathway.

Mechanism of Action of this compound

This compound functions by disrupting the interaction between p53 and its negative regulators, MDM2 and MDM4. With binding affinities (Ki) of 1.1 nM for MDM2 and 0.64 µM for MDM4, this compound effectively prevents the MDM2/MDM4-mediated ubiquitination and subsequent proteasomal degradation of p53.[1] The stabilization and accumulation of p53 in the nucleus allows it to act as a transcription factor, upregulating the expression of target genes such as p21 (leading to cell cycle arrest) and PUMA (promoting apoptosis).[1] This p53-dependent mechanism ultimately results in the inhibition of cancer cell proliferation.[1]

This compound inhibits MDM2/MDM4, leading to p53 activation.

Data Presentation: this compound IC50 Values

The IC50 values of this compound should be determined across a panel of cancer cell lines to understand its spectrum of activity. Data should be presented in a clear, tabular format.

| Cell Line | Cancer Type | Cell Viability Assay | Incubation Time (hours) | This compound IC50 |

| HCT-116 | Colorectal Carcinoma | Not Specified | Not Specified | 50.7 nM[1] |

| e.g., A549 | Lung Carcinoma | MTT | 72 | [Insert Value] |

| e.g., MCF-7 | Breast Adenocarcinoma | CellTiter-Glo® | 48 | [Insert Value] |

| e.g., U-2 OS | Osteosarcoma | MTT | 72 | [Insert Value] |

Experimental Protocols

The following are detailed protocols for two widely used cell viability assays to determine the IC50 of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[4][5]

Materials:

-

This compound compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS)[4]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[6]

-

After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.[6]

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[7][8]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][8]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

-

Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4][7]

-

-

Data Acquisition:

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

-

Calculate the percentage of cell viability for each this compound concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.[5]

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Workflow for IC50 determination using the MTT assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[9] The luminescent signal is proportional to the number of viable cells.[9]

Materials:

-

This compound compound

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow the same procedures for cell seeding and compound treatment as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence readings.[10]

-

-

Assay Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[6][10]

-

After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6][10]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6]

-

-

Signal Generation and Measurement:

Data Analysis:

-

Subtract the luminescence of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Conclusion

The protocols outlined in these application notes provide a robust framework for determining the IC50 of this compound in various cancer cell lines. Accurate and reproducible IC50 data are essential for the continued preclinical development of this compound as a potential anti-cancer therapeutic. The choice between the MTT and CellTiter-Glo® assays may depend on the specific cell line and available laboratory equipment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. OUH - Protocols [ous-research.no]

Application Notes and Protocols: Western Blot Analysis of p53 and p21 Induction by YL93

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining cellular and genetic stability. Upon activation by cellular stress signals, such as DNA damage or oncogene activation, p53 orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and senescence. The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2 and its homolog MDM4, which target p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2 or MDM4.

YL93 is a potent dual inhibitor of MDM2 and MDM4, with reported Ki values of 1.1 nM and 0.64 µM, respectively.[1] By disrupting the interaction between p53 and its negative regulators, this compound leads to the stabilization and activation of p53. This activation results in the transcriptional upregulation of p53 target genes, including the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The induction of p21 is a key event that mediates p53-dependent cell cycle arrest at the G1/S checkpoint.[2][3] Western blotting is a fundamental technique to qualitatively and quantitatively assess the induction of p53 and p21 protein levels following treatment with this compound, providing critical insights into its mechanism of action and cellular efficacy.

Signaling Pathway of p53 and p21 Induction by this compound

This compound functions by inhibiting the interaction between p53 and its negative regulators, MDM2 and MDM4. This disruption prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates the expression of its target genes, including CDKN1A (the gene encoding p21). The resulting increase in p21 protein levels leads to the inhibition of cyclin-dependent kinases (CDKs), causing cell cycle arrest.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot analysis to measure the induction of p53 and p21 by this compound.

Data Presentation